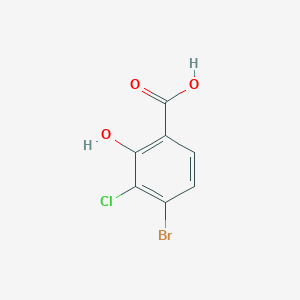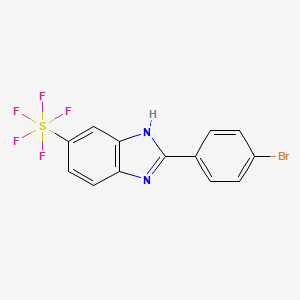
2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole
Descripción general
Descripción
The compound “2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole” is a complex organic molecule. It contains a benzoimidazole core, which is a bicyclic heteroarene structure, with a bromophenyl group at the 2-position and a pentafluorosulfanyl group at the 5-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzoimidazole core, followed by the introduction of the bromophenyl and pentafluorosulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoimidazole core is a planar, aromatic system, which would contribute to the compound’s stability. The bromophenyl and pentafluorosulfanyl groups would likely project out from this plane .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromophenyl and pentafluorosulfanyl groups. The bromine atom is a good leaving group, which could make the bromophenyl group susceptible to nucleophilic substitution reactions. The pentafluorosulfanyl group is highly electronegative, which could make the compound susceptible to electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl and pentafluorosulfanyl groups could increase the compound’s overall polarity, potentially affecting its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
- Application: This compound is synthesized and characterized for structural studies .
- Method of Application: The compound is synthesized from the condensation of isonitroso-p-bromoacetophenone and 3,4-diaminotoluene . The characterization is done using LC-MS, FTIR, 13C and 1H NMR spectra, and elemental analysis .
- Results: The molecular geometry, infrared and NMR spectra of the molecule in the ground state have been calculated using density functional theory (DFT) and ab initio Hartree-Fock (HF) methods with the 6–31G (d) and 6–311G (d) basis sets .
2-(4-Bromophenyl)-2-methylpropanoic Acid
(1E,2E,1′E,2′E)-3,3′-bis[(4-bromophenyl)-3,3′-(4-methy-1,2-phenylene diimine)] acetaldehyde dioxime
4’4 Bromophenyl 4’piperidinol derivatives
- Application: This probe is used for long-term monitoring and deep penetration imaging of tumors .
- Method of Application: The probe is designed by doping fluorescent molecule 2- (4-bromophenyl)-3- (4- (4- (diphenylamino)styryl)phenyl)fumaronitrile (TB) with near-infrared (NIR) fluorescent emission (714 nm) and superparamagnetic iron oxide (SPIO) into a polystyrene-polyethylene glycol (PS-PEG) matrix to form TB/SPIO@PS-PEG nanoparticles (TSP NPs) .
- Results: The TSP NPs exhibit red aggregation-induced emission (AIE) with a maximum wavelength at 655 nm and high fluorescence quantum yield (QY) of 14.6%, facilitating the improvement of sensitivity and signal-to-background ratio for fluorescence molecular imaging (FMI) . In vivo fluorescence imaging results indicate that the TSP NPs can facilitate monitoring of subcutaneous tumor growth for more than 24 days in a real-time manner .
- Application: These frameworks are used for high gas storage at both high and low pressures .
- Method of Application: The frameworks are synthesized with monomers of tetrakis (4-bromophenyl)methane and tris (4-bromophenyl)amine in different ratios by a Yamamoto-type Ullmann cross-coupling reaction .
- Results: These copolymerized porous organic frameworks (C-POFs) exhibit high physicochemical stability, large surface areas and excellent H2, CH4 and CO2 adsorption properties both at low and high pressures .
High-efficiency fluorescent and magnetic multimodal probe for long-term monitoring and deep penetration imaging of tumors
Synthesis of copolymerized porous organic frameworks with high gas storage capabilities at both high and low pressures
- Application: This probe is used for long-term monitoring and deep penetration imaging of tumors .
- Method of Application: The probe is designed by doping fluorescent molecule 2- (4-bromophenyl)-3- (4- (4- (diphenylamino)styryl)phenyl)fumaronitrile (TB) with near-infrared (NIR) fluorescent emission (714 nm) and superparamagnetic iron oxide (SPIO) into a polystyrene-polyethylene glycol (PS-PEG) matrix to form TB/SPIO@PS-PEG nanoparticles (TSP NPs) .
- Results: The TSP NPs exhibit red aggregation-induced emission (AIE) with a maximum wavelength at 655 nm and high fluorescence quantum yield (QY) of 14.6%, facilitating the improvement of sensitivity and signal-to-background ratio for fluorescence molecular imaging (FMI) . In vivo fluorescence imaging results indicate that the TSP NPs can facilitate monitoring of subcutaneous tumor growth for more than 24 days in a real-time manner .
High-quality multimodal imaging for accurate diagnosis and surveillance of cancer
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene with aggregation induced emission (AIE)
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF5N2S/c14-9-3-1-8(2-4-9)13-20-11-6-5-10(7-12(11)21-13)22(15,16,17,18)19/h1-7H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPJPBHUYXDYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-(pentafluorosulfanyl)-1H-benzoimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rel-benzyl N-{[(1S,3R)-3-aminocyclopentyl]methyl}carbamate](/img/structure/B1375632.png)
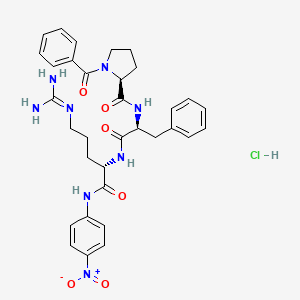
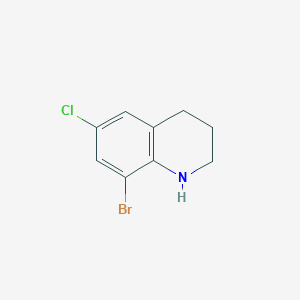
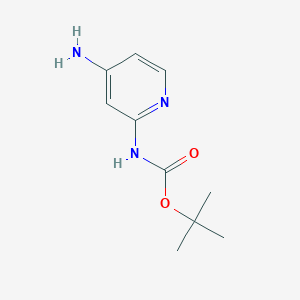
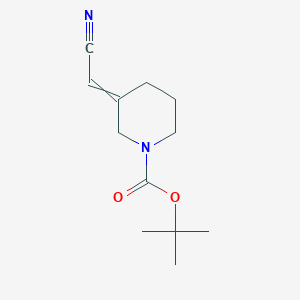
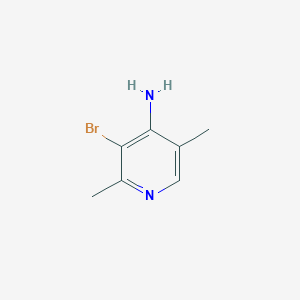
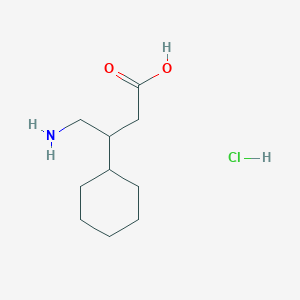
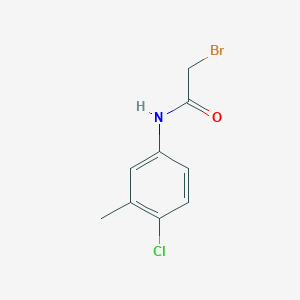
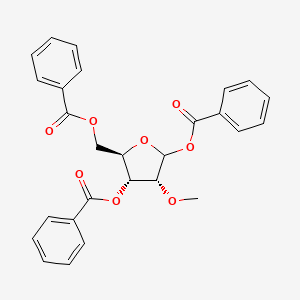
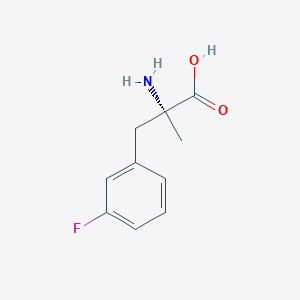
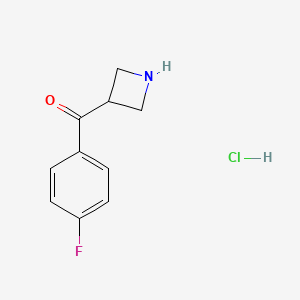
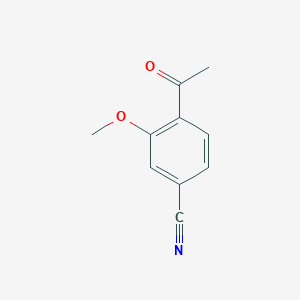
![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)
